molecular formula C7H10N4O2 B11909756 N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide

Cat. No.: B11909756
M. Wt: 182.18 g/mol
InChI Key: TYMLXJDOCWYKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleotides

Preparation Methods

The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine precursor.

    Amination: Introduction of the amino group at the 4-position of the pyrimidine ring.

    Oxidation: Oxidation of the 6-position to introduce the oxo group.

    Propionylation: Attachment of the propionamide group at the 5-position.

The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For example, amination might require ammonia or an amine derivative, while oxidation could involve oxidizing agents like hydrogen peroxide or potassium permanganate.

Chemical Reactions Analysis

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of hypoxanthine derivatives, which are designed as non-competitive antagonists of kainate receptors.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Materials Science: Pyrimidine derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide involves its interaction with specific molecular targets. For instance, its derivatives designed as kainate receptor antagonists work by binding to the receptor and inhibiting its activity. This blockade prevents the excitatory neurotransmitter glutamate from activating the receptor, thereby reducing neuronal excitability and providing therapeutic effects in conditions like epilepsy .

Comparison with Similar Compounds

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities against various pathogens. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core with an amino group at the 4-position and a carbonyl group at the 6-position. Its molecular formula is C7H10N4O2C_7H_{10}N_4O_2, and it has garnered attention for its structural properties that suggest interactions with biological targets, particularly urease enzymes associated with Helicobacter pylori infections .

Urease Inhibition

Research indicates that this compound acts as an inhibitor of urease enzymes. These enzymes play a crucial role in the pathogenesis of Helicobacter pylori, which is linked to gastric ulcers and other gastrointestinal disorders. In vitro studies have shown that this compound can effectively inhibit urease activity, suggesting its potential as a therapeutic agent for treating infections caused by this bacterium.

Molecular Docking Studies:
Molecular docking simulations reveal that this compound binds effectively to the active site of urease, blocking its enzymatic activity. This binding affinity is critical for understanding how modifications to the compound's structure could enhance its efficacy or minimize side effects.

Biological Activity Overview

The biological activity of this compound extends beyond urease inhibition. Its structural characteristics allow exploration in various therapeutic domains:

Activity Target Remarks
Urease InhibitionHelicobacter pyloriSignificant in vitro inhibition observed
Anticancer PotentialVarious cancer cell linesStructural analogs show promising results
Anti-inflammatory PropertiesInflammatory pathwaysSimilar compounds exhibit broad activity

Case Study 1: Urease Inhibition

In a study examining the efficacy of dihydropyrimidine derivatives, this compound demonstrated potent urease inhibition comparable to established urease inhibitors. The IC50 values obtained from these studies indicate a strong potential for developing this compound into a therapeutic agent against Helicobacter pylori infections .

Case Study 2: Anticancer Activity

Research into structural analogs of this compound has revealed promising anticancer activities. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that further exploration into the anticancer properties of this compound could lead to new treatment options .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)propanamide

InChI

InChI=1S/C7H10N4O2/c1-2-4(12)11-5-6(8)9-3-10-7(5)13/h3H,2H2,1H3,(H,11,12)(H3,8,9,10,13)

InChI Key

TYMLXJDOCWYKJR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=CNC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.